
3-Methylglutaconic acid, bis(trimethylsilyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylglutaconic acid, bis(trimethylsilyl) ester is an organic compound with the molecular formula C12H24O4Si2. It is a derivative of 3-methylglutaconic acid, where the carboxylic acid groups are esterified with trimethylsilyl groups. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylglutaconic acid, bis(trimethylsilyl) ester typically involves the esterification of 3-methylglutaconic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
3-Methylglutaconic acid+2(Trimethylsilyl chloride)→3-Methylglutaconic acid, bis(trimethylsilyl) ester+2(Hydrochloric acid)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methylglutaconic acid, bis(trimethylsilyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 3-Methylglutaconic acid and trimethylsilanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
3-Methylglutaconic acid, bis(trimethylsilyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a derivatizing agent for gas chromatography and mass spectrometry.
Biology: Utilized in the study of metabolic pathways involving 3-methylglutaconic acid.
Medicine: Investigated for its potential role in diagnosing metabolic disorders related to 3-methylglutaconic aciduria.
Industry: Employed in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methylglutaconic acid, bis(trimethylsilyl) ester involves its ability to act as a protecting group for carboxylic acids during chemical synthesis. The trimethylsilyl groups protect the carboxylic acid groups from unwanted reactions, allowing selective reactions to occur at other functional groups. The compound can be deprotected by hydrolysis to regenerate the original carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylglutaconic acid, bis(trimethylsilyl) ester
- 3-Methylglutaric acid, bis(trimethylsilyl) ester
- 2-Pentenedioic acid, 3-methyl-, bis(trimethylsilyl) ester
Uniqueness
3-Methylglutaconic acid, bis(trimethylsilyl) ester is unique due to its specific structure and reactivity. The presence of the trimethylsilyl groups provides stability and makes it a useful reagent in organic synthesis. Its ability to act as a protecting group for carboxylic acids sets it apart from other similar compounds.
Properties
Molecular Formula |
C12H24O4Si2 |
|---|---|
Molecular Weight |
288.49 g/mol |
IUPAC Name |
bis(trimethylsilyl) (E)-3-methylpent-2-enedioate |
InChI |
InChI=1S/C12H24O4Si2/c1-10(8-11(13)15-17(2,3)4)9-12(14)16-18(5,6)7/h8H,9H2,1-7H3/b10-8+ |
InChI Key |
CWJVRLKZONLMHK-CSKARUKUSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O[Si](C)(C)C)/CC(=O)O[Si](C)(C)C |
Canonical SMILES |
CC(=CC(=O)O[Si](C)(C)C)CC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


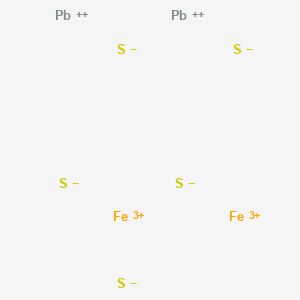
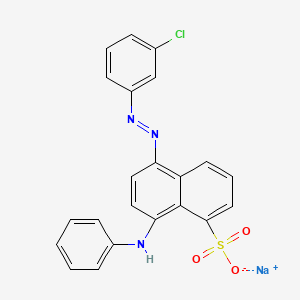
![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
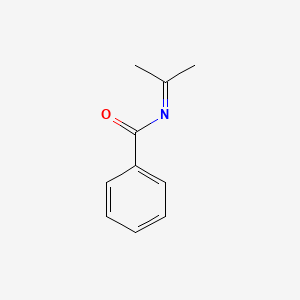
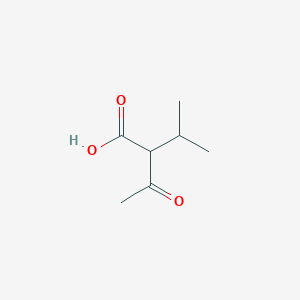
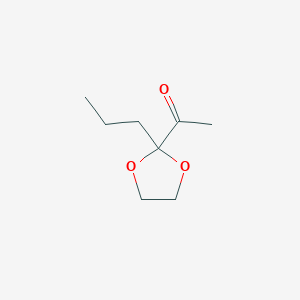
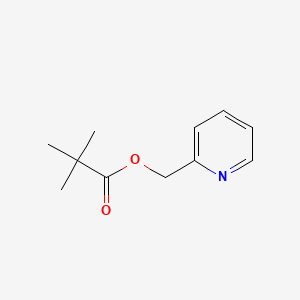

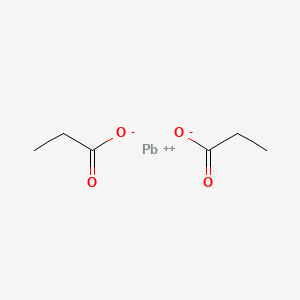

![[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B13794854.png)
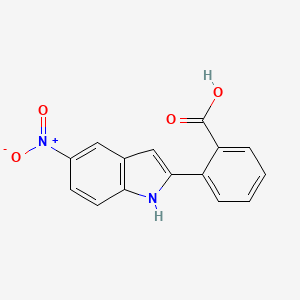
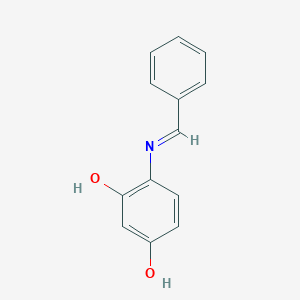
![Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)
